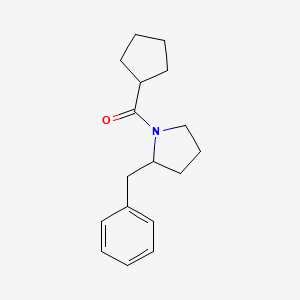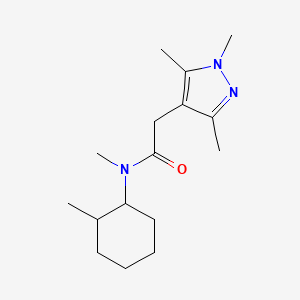
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as A-836,339, is a synthetic compound that acts as a potent and selective cannabinoid receptor type 2 (CB2) agonist. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including inflammation, neuropathic pain, and cancer.
作用机制
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide acts as a selective agonist of CB2 receptors, which are primarily expressed in immune cells and have been implicated in various physiological and pathological processes. Activation of CB2 receptors by N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide leads to the inhibition of inflammatory responses, modulation of pain perception, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide also modulates pain perception by inhibiting the release of neurotransmitters involved in pain signaling. Furthermore, N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to induce apoptosis in cancer cells by activating the CB2 receptor.
实验室实验的优点和局限性
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for CB2 receptors, which allows for precise modulation of CB2 receptor activity. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the study of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is the development of novel formulations of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide that improve its solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in various diseases, including cancer, neuropathic pain, and inflammation. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide and its potential interactions with other signaling pathways in the body.
合成方法
The synthesis of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves a multi-step process that starts with the reaction between 2-methylcyclohexanone and ethyl 2-bromoacetate to form ethyl 2-(2-methylcyclohexyl)acetate. This intermediate is then reacted with N-methylhydroxylamine to form N-methyl-N-(2-methylcyclohexyl)acetamide. The final step involves the reaction between N-methyl-N-(2-methylcyclohexyl)acetamide and 1,3,5-trimethyl-4-bromopyrazole to form N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide.
科学研究应用
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It also has potent analgesic effects in animal models of neuropathic pain. Furthermore, N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have anti-tumor effects in various cancer cell lines.
属性
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-11-8-6-7-9-15(11)18(4)16(20)10-14-12(2)17-19(5)13(14)3/h11,15H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUTZTHEPYGGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)CC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
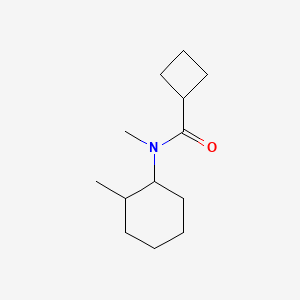
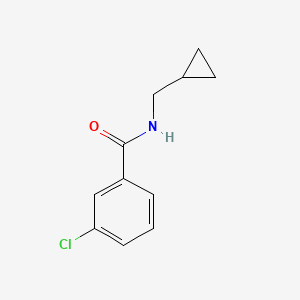
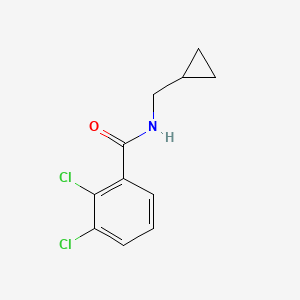
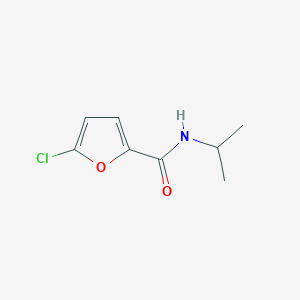
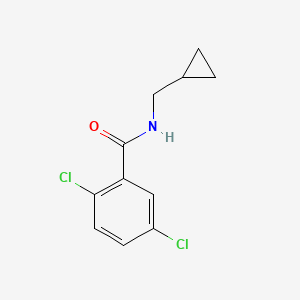
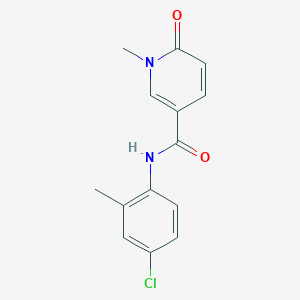
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
